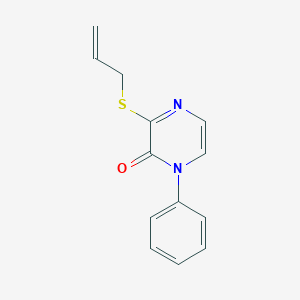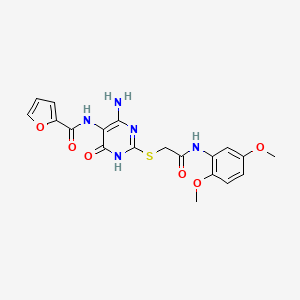
N-(4-amino-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H19N5O6S and its molecular weight is 445.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research in synthetic chemistry has led to the development of various heterocyclic compounds with potential therapeutic applications. For example, studies on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone have shown these compounds possess anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Such research demonstrates the importance of exploring novel synthetic pathways and chemical modifications to discover compounds with enhanced biological activities.
Biological Activities
Compounds structurally related to N-(4-amino-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide have been investigated for their potential antiprotozoal, antimicrobial, and anti-inflammatory activities. For instance, dicationic imidazo[1,2-a]pyridines and related structures have shown significant in vitro and in vivo antiprotozoal activities, highlighting the potential of such compounds in developing new treatments for protozoal infections (Ismail et al., 2004). These studies underline the relevance of chemical compounds in medicinal chemistry for identifying new therapeutic agents.
Material Science and Pharmacological Potential
The synthesis and characterization of compounds with specific structural features, such as furan and pyrimidine rings, contribute to advancements in material science and pharmacology. The development of polyamides containing nucleobases like uracil and adenine suggests applications in creating novel materials with specific biological functions (Hattori & Kinoshita, 1979). Additionally, the exploration of antimicrobial activities of thienopyrimidinones indicates the pharmacological potential of heterocyclic compounds in addressing microbial resistance (Chambhare et al., 2003).
Mechanism of Action
Target of Action
The primary target of N-(4-amino-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is bacterial growth and autophagy pathways . This compound has been shown to inhibit bacterial growth, making it a potential drug target for the treatment of infectious diseases .
Mode of Action
This compound: interacts with its targets by inhibiting bacterial growth and promoting autophagy in vitro . It also inhibits the signal pathways that are responsible for chronic pain due to diabetic neuropathy .
Biochemical Pathways
The compound This compound affects the biochemical pathways related to bacterial growth and autophagy . By inhibiting these pathways, it can potentially control the spread of infectious diseases .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of bacterial growth and promotion of autophagy in vitro . This results in the potential control of infectious diseases .
Properties
IUPAC Name |
N-[4-amino-2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O6S/c1-28-10-5-6-12(29-2)11(8-10)21-14(25)9-31-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-7-30-13/h3-8H,9H2,1-2H3,(H,21,25)(H,22,26)(H3,20,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYMCRIOEUCVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
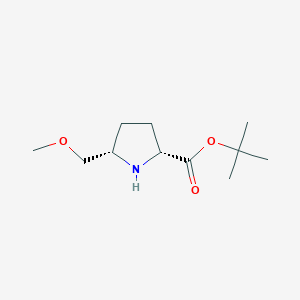
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B2600386.png)
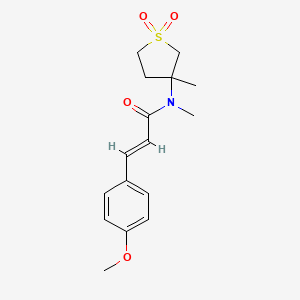
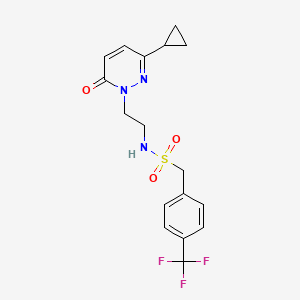
![2-(3-chlorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2600391.png)
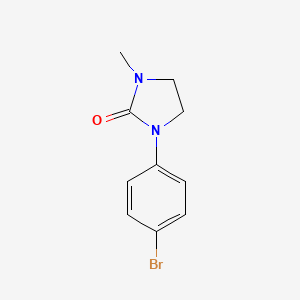
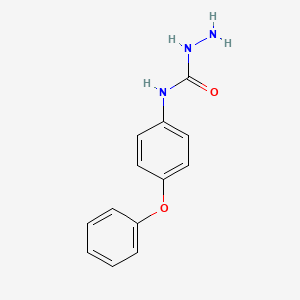

![methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B2600400.png)

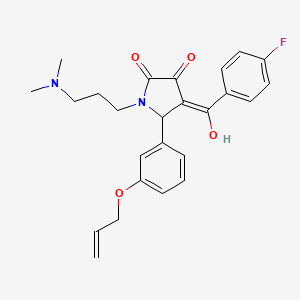
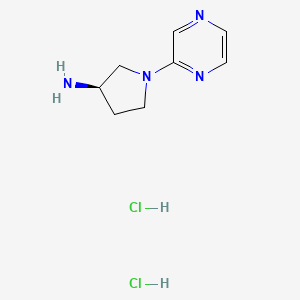
![N-[(1-Methoxy-4-methylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2600406.png)
